

"4-(4-Nitrophenyl)pyrrolidin-2-one" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Nitrophenyl)pyrrolidin-2-one**

Cat. No.: **B1433958**

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Nitrophenyl)pyrrolidin-2-one**: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of **4-(4-Nitrophenyl)pyrrolidin-2-one**, a pivotal synthetic intermediate in medicinal chemistry and drug development. The pyrrolidin-2-one (γ -lactam) scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of a 4-nitrophenyl group offers a versatile chemical handle for further molecular elaboration. This document details the compound's chemical identity, provides a robust, field-proven synthetic protocol based on conjugate addition chemistry, outlines methods for its structural elucidation via modern spectroscopic techniques, and explores its primary application as a precursor to 4-(4-aminophenyl)pyrrolidin-2-one. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide researchers with actionable, expert-level insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and characteristics. **4-(4-Nitrophenyl)pyrrolidin-2-one** is a solid organic compound whose structure marries the cyclic amide functionality of a pyrrolidinone with the electron-withdrawing nature of a nitrophenyl group.

1.1. IUPAC Name and Chemical Identifiers

- Systematic IUPAC Name: **4-(4-Nitrophenyl)pyrrolidin-2-one**
- CAS Number: 22482-47-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₁₀N₂O₃[\[2\]](#)
- Molecular Weight: 206.20 g/mol [\[2\]](#)

1.2. Chemical Structure

Figure 1: 2D Chemical Structure of **4-(4-Nitrophenyl)pyrrolidin-2-one**.

1.3. Physicochemical Data

The compound's physical properties are summarized below. These data are critical for determining appropriate solvents for reactions and purification, as well as for handling and storage.

Property	Value	Source
Physical State	Pale yellow solid	[1]
Melting Point	175 °C	[2]
Boiling Point	~503.5 °C (Predicted)	N/A
Solubility	Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.	N/A
Storage	Store below 10°C in a tightly sealed container, protected from light and moisture.	[1]

Synthesis and Mechanistic Insights

The construction of the 4-aryl-pyrrolidin-2-one core is a common challenge in organic synthesis. A robust and logical approach involves a two-step sequence: a Michael conjugate addition to form the C4-aryl bond and establish the carbon skeleton, followed by a reductive cyclization to form the γ -lactam ring.

2.1. Retrosynthetic Strategy

The most logical disconnection of the target molecule is at the N1-C2 and C4-C5 bonds of the lactam ring. This reveals a γ -nitro ester precursor, which can be traced back to an α,β -unsaturated ester (a cinnamate derivative) and nitromethane. This strategy is advantageous as it utilizes readily available starting materials and employs a highly reliable C-C bond-forming reaction.

2.2. Recommended Synthetic Protocol

This protocol describes the synthesis of the γ -nitro ester intermediate via a base-catalyzed Michael addition, followed by a one-pot reductive cyclization to yield the final product.

Step 1: Michael Addition - Synthesis of Ethyl 3-(4-nitrophenyl)-4-nitrobutanoate

Step	Procedure	Rationale & In-situ Control
1	To a solution of ethyl (E)-4-nitrocinnamate (1.0 eq) in anhydrous THF (0.5 M), add nitromethane (3.0 eq).	The excess nitromethane serves as both reactant and a solvent component, driving the reaction equilibrium forward. THF is an ideal solvent due to its inertness and ability to solvate the intermediate species.
2	Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise over 10 minutes.	DBU is a non-nucleophilic organic base chosen to deprotonate nitromethane, forming the reactive nitronate anion. The addition is performed at 0 °C to control the exothermicity of the acid-base reaction and prevent side reactions.
3	Allow the reaction to warm to room temperature and stir for 12-18 hours.	The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting cinnamate is observed. This ensures the reaction proceeds to completion.
4	Upon completion, quench the reaction by adding saturated aqueous NH ₄ Cl solution. Extract the product with ethyl acetate (3x).	The acidic quench protonates the intermediate nitronate and neutralizes the DBU catalyst. Ethyl acetate is the extraction solvent of choice for its polarity and ease of removal.
5	Combine the organic layers, wash with brine, dry over anhydrous Na ₂ SO ₄ , filter, and	These standard workup steps effectively remove water and inorganic salts, yielding the crude γ -nitro ester

concentrate under reduced pressure.

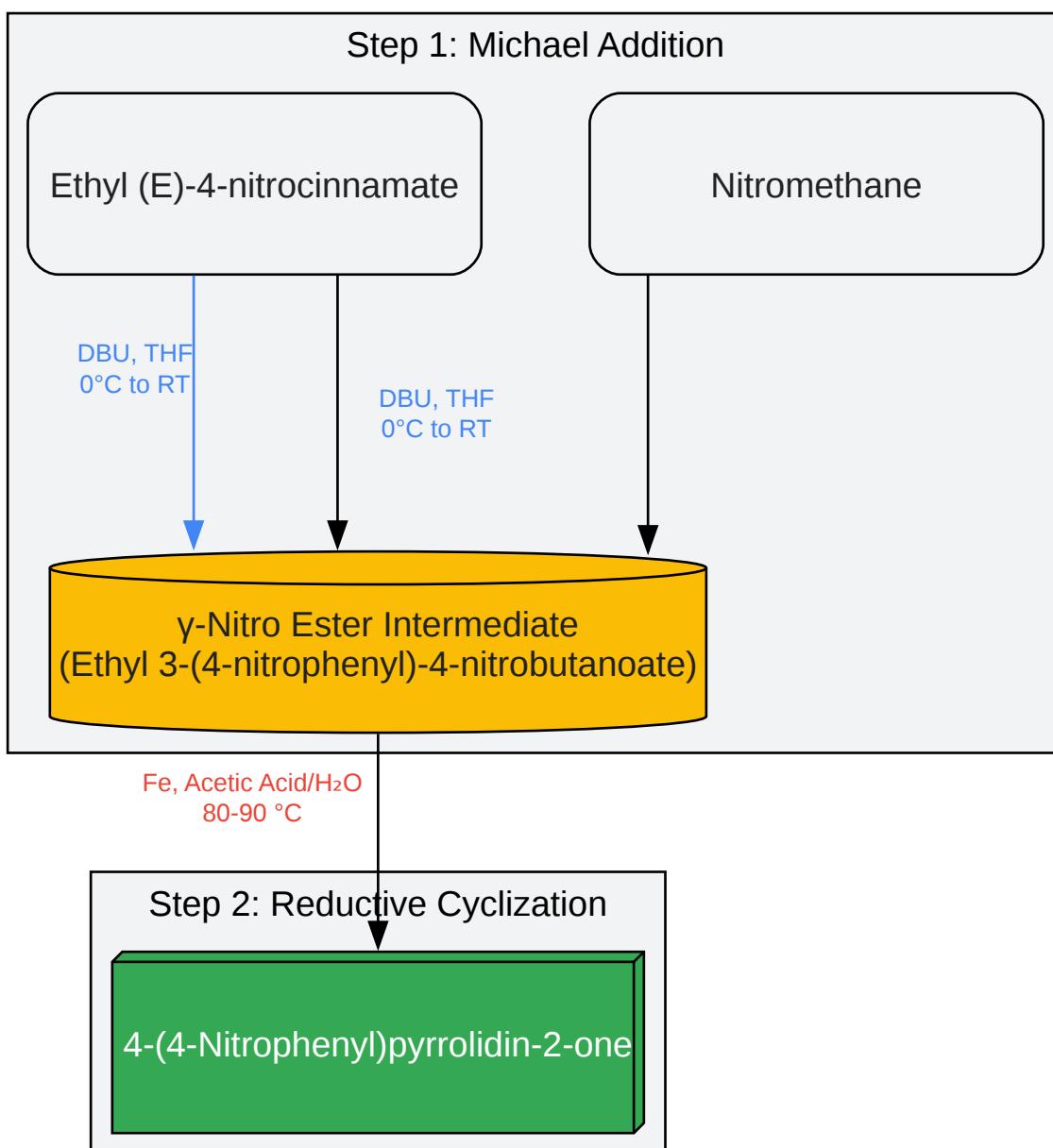
intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization - Synthesis of **4-(4-Nitrophenyl)pyrrolidin-2-one**

Step	Procedure	Rationale & In-situ Control
1	Dissolve the crude ethyl 3-(4-nitrophenyl)-4-nitrobutanoate (1.0 eq) in a 4:1 mixture of acetic acid and water (0.2 M).	Acetic acid provides the acidic medium necessary for the reduction and facilitates the subsequent intramolecular amide bond formation.
2	Add iron powder (Fe, <10 micron) (5.0 eq) portion-wise while stirring vigorously.	Iron metal in acidic media is a classic, cost-effective, and chemoselective method for reducing aliphatic nitro groups to amines without affecting the aromatic nitro group. ^[3] The large excess ensures complete reduction.
3	Heat the reaction mixture to 80-90 °C for 4-6 hours.	Heating accelerates both the reduction of the nitro group and the subsequent spontaneous intramolecular cyclization (lactamization) of the resulting γ -amino ester. Progress is monitored by TLC/LC-MS for the appearance of the product and disappearance of the intermediate.
4	Cool the mixture to room temperature and filter through a pad of Celite® to remove excess iron and iron salts. Wash the pad with ethyl acetate.	Filtration is a critical self-validating step to remove the heterogeneous reducing agent and byproducts.

5

Concentrate the filtrate to remove most of the acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO_3 solution and extract with ethyl acetate (3x).


Neutralization is essential to deprotonate the product and allow for its extraction into the organic phase.

6

Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the crude product by recrystallization from ethanol or column chromatography.

Recrystallization provides a highly pure, solid final product, confirming the success of the synthesis through the formation of a crystalline material with a sharp melting point.

2.3. Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is unequivocally achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

Technique	Expected Observations and Interpretations
¹ H NMR	Aromatic Protons: Two doublets in the δ 7.5-8.5 ppm range, characteristic of a para-substituted benzene ring. Pyrrolidinone Protons: A complex multiplet pattern between δ 2.5-4.0 ppm corresponding to the CH_2 and CH protons of the lactam ring. Amide Proton (N-H): A broad singlet typically around δ 7.0-8.0 ppm.
¹³ C NMR	Carbonyl Carbon (C=O): A signal in the δ 170-180 ppm region. Aromatic Carbons: Four signals between δ 120-150 ppm, with the carbon bearing the NO_2 group being the most downfield. Aliphatic Carbons: Three signals in the δ 30-55 ppm range corresponding to the C3, C4, and C5 carbons of the pyrrolidinone ring.
IR Spectroscopy	N-H Stretch: A moderate, sharp absorption around 3200 cm^{-1} . C=O Stretch (Lactam): A strong, sharp absorption band around $1680-1700 \text{ cm}^{-1}$. NO_2 Stretch: Two strong absorptions, one symmetric ($\sim 1350 \text{ cm}^{-1}$) and one asymmetric ($\sim 1520 \text{ cm}^{-1}$).
Mass Spectrometry (EI)	Molecular Ion (M^+): A peak at $\text{m/z} = 206$, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns corresponding to the loss of the nitro group (NO_2 , $\text{m/z} = 46$) and cleavage of the pyrrolidinone ring.

Chemical Reactivity and Applications in Drug Development

The true value of **4-(4-nitrophenyl)pyrrolidin-2-one** in a research and development context lies not in its intrinsic biological activity, but in its potential as a versatile synthetic intermediate.

The nitro group serves as a masked amine, providing a gateway to a vast chemical space.

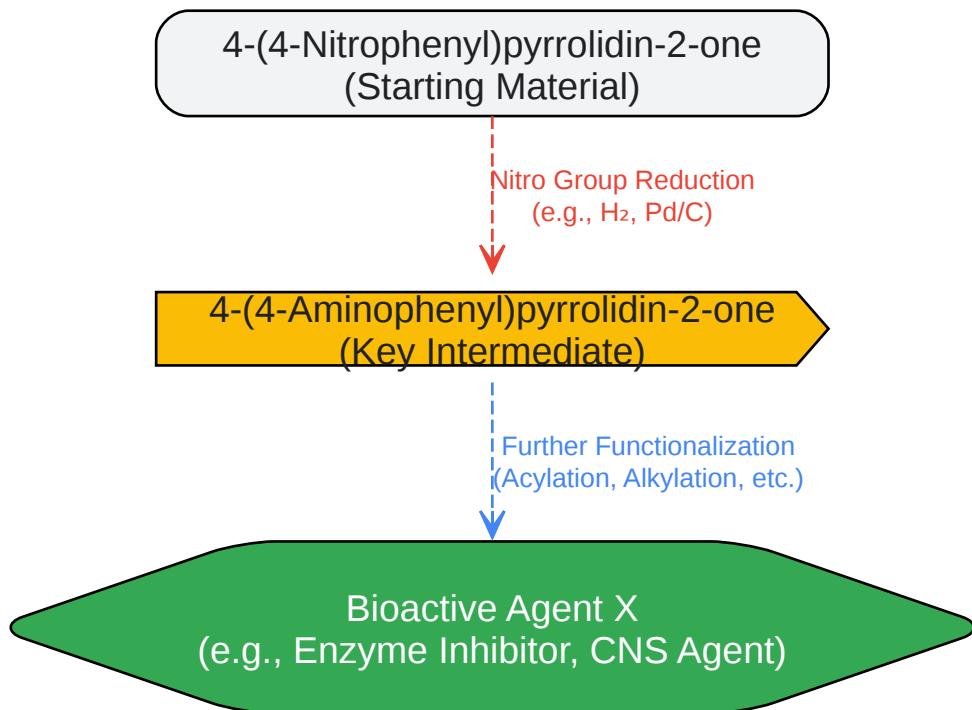
4.1. Key Transformation: Reduction of the Aromatic Nitro Group

The most critical reaction of this compound is the selective reduction of the aromatic nitro group to a primary amine, yielding 4-(4-aminophenyl)pyrrolidin-2-one. This transformation converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group, which is also a key nucleophile for building molecular complexity.[\[4\]](#)

Authoritative Grounding: Several methods are effective for this transformation, with catalytic hydrogenation being the cleanest and most common on an industrial scale.[\[5\]](#)[\[6\]](#)

- **Catalytic Hydrogenation:** This is the preferred method for its high efficiency and clean profile. [\[6\]](#) Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) provides the amine in high yield.[\[7\]](#)
- **Metal-Acid Reduction:** A classic and robust alternative involves the use of a metal, such as Tin(II) chloride (SnCl₂) or Iron (Fe), in the presence of a strong acid like HCl.[\[4\]](#)[\[6\]](#) This method is particularly useful when other reducible functional groups that are sensitive to hydrogenation are present.

4.2. Application as a Precursor for Bioactive Agents


The resulting 4-(4-aminophenyl)pyrrolidin-2-one is a valuable building block. The primary aromatic amine can undergo a wide range of reactions, including:

- Acylation to form amides.
- Sulfonylation to form sulfonamides.
- Diazotization followed by Sandmeyer reactions to introduce various substituents.
- Reductive amination to form secondary or tertiary amines.

This versatility has positioned the core scaffold as a precursor for developing novel Central Nervous System (CNS) agents, anticonvulsants, and enzyme inhibitors.[\[1\]](#)[\[8\]](#)[\[9\]](#)

4.3. Application Pathway Diagram

The following diagram illustrates the strategic importance of **4-(4-nitrophenyl)pyrrolidin-2-one** as a gateway intermediate.

[Click to download full resolution via product page](#)

Caption: Strategic role as a precursor in medicinal chemistry.

Conclusion

4-(4-Nitrophenyl)pyrrolidin-2-one is a compound of significant strategic value for researchers in drug discovery and organic synthesis. Its well-defined structure and physicochemical properties, combined with a robust and scalable synthetic route, make it an accessible starting material. The true power of this molecule is realized upon the selective reduction of its nitro moiety, which unlocks a plethora of synthetic possibilities by revealing a nucleophilic amino group. This transformation enables the elaboration of the core structure into complex, high-value molecules with potential therapeutic applications, solidifying its role as a key building block in the modern medicinal chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. 4-(4-Nitrophenyl)pyrrolidin-2-one CAS#: 22482-47-9 [m.chemicalbook.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-(4-Nitrophenyl)pyrrolidin-2-one" chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1433958#4-4-nitrophenyl-pyrrolidin-2-one-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com